Stereochemical Configuration: Trans (3R,4S) vs. Cis (3R,4R) Isomer — Impact on Tofacitinib Intermediate Viability
The target compound possesses the (3R,4S) trans relative configuration, which is the required stereochemistry for the key chiral alcohol intermediate in the asymmetric synthesis of tofacitinib (CP-690,550). In the synthetic route reported by Marican et al. (2013), tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate (the enantiomeric counterpart of the target compound) was obtained as a new chiral precursor in a 3-step reaction without epimerizations, compared to 5 or more steps required for alternative routes using analogous compounds [1]. The cis isomer (CAS 955028-75-8, (3R,4R)-configuration) would produce the incorrect diastereomer for tofacitinib synthesis, necessitating additional resolution steps that reduce overall yield and increase cost.
| Evidence Dimension | Synthetic step count to reach key tofacitinib intermediate |
|---|---|
| Target Compound Data | 3-step reaction without epimerizations (via (3S,4R)-enantiomer) |
| Comparator Or Baseline | 5 or more steps for analogous routes using alternative piperidine precursors |
| Quantified Difference | ≥40% reduction in synthetic steps (3 vs. ≥5 steps) |
| Conditions | Asymmetric total synthesis of tofacitinib starting from (5S)-5-hydroxypiperidin-2-one; 9.5% overall yield over 10 steps |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting tofacitinib or related JAK inhibitor scaffolds, the correct (3R,4S)-trans stereochemistry eliminates the need for late-stage chiral resolution, directly reducing step count, material cost, and development time.
- [1] Marican, A.; Simirgiotis, M. J.; Santos, L. S. Asymmetric Total Synthesis of Tofacitinib. Tetrahedron Lett. 2013, 54, 5096–5098. View Source
